molecular formula C28H53O8- B1242776 13-(beta-D-glucosyloxy)docosanoate

13-(beta-D-glucosyloxy)docosanoate

Cat. No.: B1242776
M. Wt: 517.7 g/mol
InChI Key: MVSYTBQOJXSHFZ-SFOFOFCKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

13-(beta-D-glucosyloxy)docosanoate is a monocarboxylic acid anion that is the conjugate base of 13-(beta-D-glucosyloxy)docosanoic acid, arising from deprotonation of the carboxy group. It derives from a behenate. It is a conjugate base of a 13-(beta-D-glucosyloxy)docosanoic acid.

Scientific Research Applications

1. Diagnosis of Peroxisomal Disorders

13-(beta-D-glucosyloxy)docosanoate, as a component of very-long-chain fatty acids (VLCFAs), plays a role in diagnosing peroxisomal disorders (PDs). A study developed a method using LC-MS/MS for determining VLCFAs, including docosanoic acids, in plasma. This method proved effective for diagnosing PDs, showing 100% sensitivity in patient samples (Semeraro et al., 2016).

2. Liquid Chromatographic Analysis in Medical Diagnosis

A liquid chromatographic method was developed for the analysis of free docosanoic acids in human plasma. This method is crucial for identifying potential biomarkers for hereditary diseases, such as X-linked adrenoleukodystrophy, where VLCFAs like docosanoic acids are present at trace levels (Chung et al., 2008).

3. Antioxidant and α-Glucosidase Inhibitory Activity

Docosanoic acid, a very long-chain fatty acid, demonstrated significant antioxidant and α-glucosidase inhibitory activities. These properties make it relevant for therapeutic applications in conditions like diabetes and oxidative stress-related diseases (Zhang et al., 2020).

4. Fatty Acid Metabolism in Heart Health

Research on the oxidation of fatty acids, including docosanoate, in rat hearts revealed insights into heart health. The study showed that docosanoate is oxidized in peroxisomes, contributing to our understanding of fatty acid metabolism in cardiac health (Bian et al., 2005).

5. Neuroprotection and Alzheimer’s Disease

Docosanoic acids, as part of long-chain polyunsaturated fatty acids, are being studied for their role in neuroprotection and potential therapeutic applications in Alzheimer's disease. Their metabolites, such as docosanoids, can modulate inflammation and cell survival, crucial for brain health (Heras-Sandoval et al., 2016).

6. Anti-Inflammatory and Pro-Resolving Mediators

Docosanoic acids contribute to the formation of bioactive mediators like resolvins, which have anti-inflammatory and pro-resolving actions. These compounds are significant in the context of inflammation and its resolution, playing a vital role in immune responses (Sun et al., 2007).

Properties

Molecular Formula

C28H53O8-

Molecular Weight

517.7 g/mol

IUPAC Name

13-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxydocosanoate

InChI

InChI=1S/C28H54O8/c1-2-3-4-5-9-12-15-18-22(35-28-27(34)26(33)25(32)23(21-29)36-28)19-16-13-10-7-6-8-11-14-17-20-24(30)31/h22-23,25-29,32-34H,2-21H2,1H3,(H,30,31)/p-1/t22?,23-,25-,26+,27-,28-/m1/s1

InChI Key

MVSYTBQOJXSHFZ-SFOFOFCKSA-M

Isomeric SMILES

CCCCCCCCCC(CCCCCCCCCCCC(=O)[O-])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCCCC(CCCCCCCCCCCC(=O)[O-])OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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